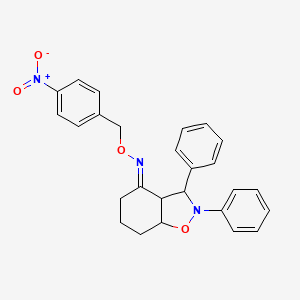

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (DPHBNB) is an organic compound that is widely used in scientific research laboratories due to its unique properties. DPHBNB is a heterocyclic compound containing an oxime functional group, and can be synthesized from 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one (DPHB) and 4-nitrobenzyl alcohol. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. Due to its unique properties, DPHBNB has a variety of applications in scientific research, and is widely used as an intermediate in the synthesis of other compounds.

Applications De Recherche Scientifique

1. Chemical Reactions and Cycloadditions

The compound is involved in complex chemical reactions and 1,3-dipolar cycloadditions. For instance, research conducted by Narasimhan, Heimgartner, Hansen, and Schmid (1973) revealed that benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions with 3-phenyl-2H-azirines, leading to the partial formation of pyrimidines and diazabicyclo[3.1.0]hex-enes under certain conditions (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

2. Photoinitiation and Polymerization

In the field of photopolymerization, this compound has shown potential. For example, a study by Liu, Graff, Xiao, Dumur, and Lalevée (2021) found that certain oxime esters, derived from a similar nitrocarbazole scaffold, exhibited excellent photoinitiation abilities in the presence of acrylate monomers under LED irradiation. These findings suggest potential applications in 3D printing and composite preparation (Liu, Graff, Xiao, Dumur, & Lalevée, 2021).

3. Oxidation and Reduction Reactions

The compound plays a role in oxidation and reduction reactions. Miralles-Roch, Tallec, and Tardivel (1993) demonstrated that α-nitrobenzylic compounds partially form corresponding oximes at the mercury cathode in specific experimental conditions, indicating the potential for electrochemical applications (Miralles-Roch, Tallec, & Tardivel, 1993).

4. Catalysis and Chemical Synthesis

This compound may also have applications in catalysis and chemical synthesis. Research by Bernando, Florindo, Wolff, Machura, and Fernandes (2015) explored the catalytic activity of oxo-rhenium complexes in the reduction of aldehydes, which could potentially relate to the reactions involving 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

Propriétés

IUPAC Name |

(E)-N-[(4-nitrophenyl)methoxy]-2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c30-29(31)22-16-14-19(15-17-22)18-32-27-23-12-7-13-24-25(23)26(20-8-3-1-4-9-20)28(33-24)21-10-5-2-6-11-21/h1-6,8-11,14-17,24-26H,7,12-13,18H2/b27-23+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZMINYCHKGPFT-SLEBQGDGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)[N+](=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/OCC5=CC=C(C=C5)[N+](=O)[O-])/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)

![2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide](/img/structure/B2996421.png)